molecular formula C8H7N3O2 B1318867 Methyl imidazo[1,2-a]pyrazine-8-carboxylate CAS No. 850349-42-7

Methyl imidazo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B1318867
CAS No.: 850349-42-7
M. Wt: 177.16 g/mol
InChI Key: MMKXAIFWQDIXBH-UHFFFAOYSA-N
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Description

Methyl imidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound with the molecular formula C8H7N3O2. It is part of the imidazo[1,2-a]pyrazine family, which is known for its versatile applications in organic synthesis and drug development . This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrazine rings.

Biochemical Analysis

Biochemical Properties

Methyl imidazo[1,2-a]pyrazine-8-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been shown to downregulate the expression of oncogenes, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound can modulate metabolic pathways, resulting in altered cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For instance, this compound has been shown to inhibit the activity of certain kinases by occupying their active sites, thereby blocking substrate access and preventing phosphorylation events. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of kinase activity and prolonged alterations in gene expression. These long-term effects are particularly relevant in the context of chronic diseases and therapeutic interventions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as reduced tumor growth and improved metabolic function . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl imidazo[1,2-a]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with ethyl chloroformate, followed by cyclization with formamide . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, catalysts, and reaction conditions that minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl imidazo[1,2-a]pyrazine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl imidazo[1,2-a]pyrazine-8-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl imidazo[1,2-a]pyrazine-8-carboxylate can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of heterocyclic compounds.

Properties

IUPAC Name

methyl imidazo[1,2-a]pyrazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-7-10-3-5-11(7)4-2-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKXAIFWQDIXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590119
Record name Methyl imidazo[1,2-a]pyrazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850349-42-7
Record name Methyl imidazo[1,2-a]pyrazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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